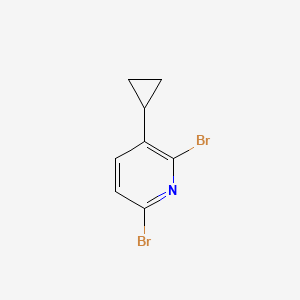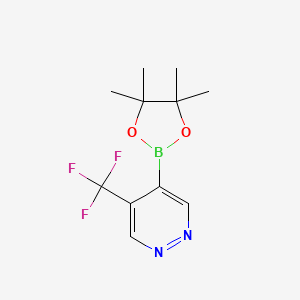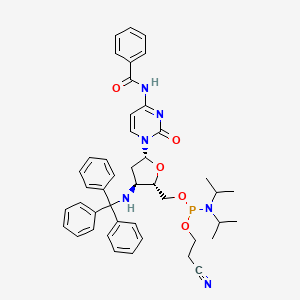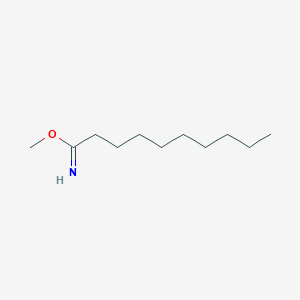
2,6-dibromo-3-cyclopropylPyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-cyclopropylpyridine is a chemical compound with the following properties:
IUPAC Name: this compound
Molecular Formula: CHBrN
Molecular Weight: 276.96 g/mol
InChI Code: 1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H
Description: It is a brominated pyridine derivative.
Métodos De Preparación
Synthetic Routes::
- One common synthetic route involves bromination of 3-cyclopropylpyridine using bromine or a brominating agent.
- The reaction proceeds via electrophilic aromatic substitution, where bromine substitutes for a hydrogen atom on the pyridine ring.
- The resulting 2,6-dibromo-3-cyclopropylpyridine can be isolated and purified.
- Industrial production methods may vary, but they typically involve large-scale bromination reactions.
- Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
Análisis De Reacciones Químicas
2,6-Dibromo-3-cyclopropylpyridine undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropylpyridine.
Oxidation Reactions: Oxidation may lead to the formation of more complex derivatives.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Research into potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action is context-dependent. It could involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparación Con Compuestos Similares
While 2,6-dibromo-3-cyclopropylpyridine is unique due to its bromine substitution pattern and cyclopropyl group, similar compounds include other halogenated pyridines and cyclopropyl-containing heterocycles.
Propiedades
Fórmula molecular |
C8H7Br2N |
|---|---|
Peso molecular |
276.96 g/mol |
Nombre IUPAC |
2,6-dibromo-3-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 |
Clave InChI |
HHKAVQCRWHVSPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(N=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)




![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B12958084.png)


![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)

